molecular formula C19H19F3N4OS B2640472 6,6-dimethyl-2-(methylthio)-9-(4-(trifluoromethyl)phenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 941897-18-3

6,6-dimethyl-2-(methylthio)-9-(4-(trifluoromethyl)phenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B2640472
CAS No.: 941897-18-3
M. Wt: 408.44
InChI Key: DJHBCZWCJZOXPQ-UHFFFAOYSA-N
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Description

The compound contains a trifluoromethyl group (-CF3), which is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . It also contains a methylthio group (-SCH3), which is a sulfur analog of the methoxy group and is used in organic synthesis .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Pathways: Research has explored various synthetic pathways for compounds structurally similar to 6,6-dimethyl-2-(methylthio)-9-(4-(trifluoromethyl)phenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one. For instance, the reaction of 3-amino-1,2,4-triazole with arylidene derivatives of dimedone leads to the formation of related compounds, shedding light on potential synthetic routes (Lipson et al., 2003).
  • Molecular Structure: Studies involving X-ray diffraction data have been instrumental in confirming the structure of similar triazoloquinazoline compounds, providing a foundation for understanding the molecular architecture of the compound (Lipson et al., 2006).

Potential Applications in Drug Development

  • Anticonvulsant Activity: Research into similar triazoloquinazoline derivatives has identified compounds with promising anticonvulsant activity, suggesting potential therapeutic applications for the compound in treating seizure disorders (Zhang et al., 2015).
  • Antihypertensive Properties: The synthesis of structurally related 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones and their evaluation for antihypertensive activity in spontaneously hypertensive rats suggests potential cardiovascular applications for this compound (Alagarsamy & Pathak, 2007).

Green Chemistry and Sustainable Synthesis

  • Eco-Friendly Synthesis: Developments in the eco-friendly synthesis of triazoloquinazolinones, involving methods that reduce environmental impact, indicate the possibility of applying green chemistry principles in synthesizing the compound under discussion (Mousavi et al., 2015).

Chemical Transformations and Derivatives

  • Chemical Transformations: Investigations into the chemical transformations of similar triazoloquinazolines, including hydrolysis, oxidation, reduction, and alkylation, offer insights into how the compound could be modified for various applications (Lipson et al., 2006).

Molecular and Supramolecular Studies

  • Hirshfeld Analysis and X-Ray Crystal Structure: Detailed studies, including DFT calculation, Hirshfeld analysis, and X-ray crystal structure, on synthesized N-alkylated(S-alkylated)-[1,2,4]triazolo[1,5-a]quinazolines, provide a deeper understanding of the molecular and supramolecular characteristics of these compounds, relevant to the compound of interest (Abuelizz et al., 2021).

Properties

IUPAC Name

6,6-dimethyl-2-methylsulfanyl-9-[4-(trifluoromethyl)phenyl]-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4OS/c1-18(2)8-12-14(13(27)9-18)15(26-16(23-12)24-17(25-26)28-3)10-4-6-11(7-5-10)19(20,21)22/h4-7,15H,8-9H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHBCZWCJZOXPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N3C(=NC(=N3)SC)N2)C4=CC=C(C=C4)C(F)(F)F)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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